molecular formula C20H17BrFN3O B2974966 (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358886-62-0

(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2974966
CAS No.: 1358886-62-0
M. Wt: 414.278
InChI Key: ZHJOATVCXVTLNI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, an amino group, a fluoroquinolin group, and a pyrrolidinyl methanone group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The bromophenyl and fluoroquinolin groups are aromatic, which could contribute to the compound’s stability. The pyrrolidinyl group is a five-membered ring with one nitrogen atom, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the carbonyl group in the methanone could undergo nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group and the carbonyl group could influence the compound’s solubility .

Properties

IUPAC Name

[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJOATVCXVTLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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